Paederosidic acid methyl ester

説明

Paederosidic acid methyl ester is an ATP‐sensitive K+ channel activator . It is isolated from P. scandens and exhibits significant central analgesic activity . It enhances the threshold of pain by activating ATP‐sensitive K+ channel in the brain and spinal cord level .

Synthesis Analysis

While specific synthesis methods for Paederosidic acid methyl ester were not found, general methods for preparing fatty acid methyl esters (FAMEs) involve reversible chemical reactions . These methods are characterized by the type of catalysts used and steps involved . Acid-, alkali-, or boron halide-catalyzed methanolysis procedures are extensively used to prepare methyl esters from lipids .

Molecular Structure Analysis

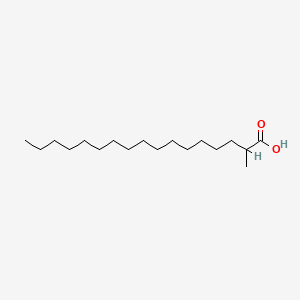

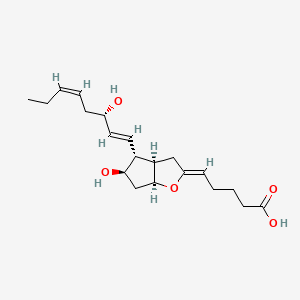

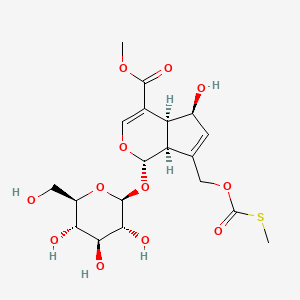

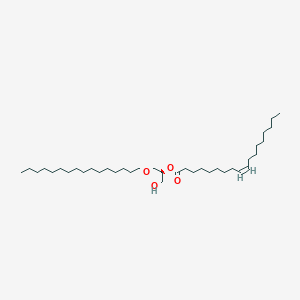

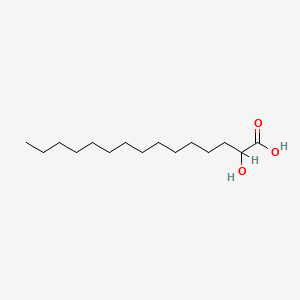

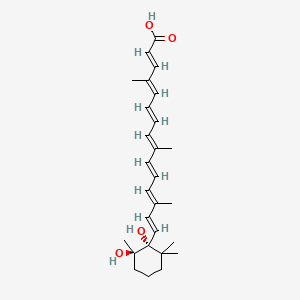

The molecular formula of Paederosidic acid methyl ester is C19H26O12S . The molecular weight is 478.467 . The structure includes a glucopyranose ring attached to an aglycone .

Physical And Chemical Properties Analysis

The physical and chemical properties of Paederosidic acid methyl ester include a density of 1.6±0.1 g/cm3, a boiling point of 711.2±70.0 °C at 760 mmHg, and a flash point of 383.9±35.7 °C . The compound appears as a solid, white to light yellow in color .

科学的研究の応用

Antinociceptive Activity

Paederosidic acid methyl ester has been found to have significant antinociceptive (pain-relieving) activity . This compound was isolated from P. scandens and has shown to increase pain thresholds by activating ATP-sensitive K+ channels in the brain and spinal cord levels . This suggests that it could potentially be used in the development of new analgesics.

Anti-Inflammatory Properties

The roots, leaves, barks, and fruits of Paederia scandens, from which paederosidic acid methyl ester is isolated, have been traditionally used as folklore medicine to treat inflammation-related diseases . This suggests that the compound may have anti-inflammatory properties, although more research is needed to confirm this.

Potential Anticancer Activity

Compounds isolated from P. scandens, including paederosidic acid methyl ester, have been found to possess anticancer activities . While the specific anticancer activity of paederosidic acid methyl ester is not mentioned, the fact that it is found in a plant with known anticancer compounds suggests that it may also have potential anticancer properties.

Traditional Medicine

Paederia scandens, the plant from which paederosidic acid methyl ester is derived, has been used in traditional medicine in many countries in Asia for thousands of years . It has been used to treat conditions such as toothache and chest pain . This suggests that paederosidic acid methyl ester may also have other medicinal properties that are yet to be discovered.

ATP-Sensitive K+ Channel Activation

Paederosidic acid methyl ester is an ATP-sensitive K+ channel activator . These channels play a crucial role in cellular functions such as insulin secretion, neuronal excitability, and vascular tone. Therefore, compounds that can activate these channels have potential therapeutic applications in a variety of medical conditions.

Potential Use in Treating Jaundice, Dysentery, and Dyspepsia

The plant Paederia scandens, from which paederosidic acid methyl ester is derived, has been used in Korea to treat jaundice, dysentery, and dyspepsia . While more research is needed to confirm the effectiveness of paederosidic acid methyl ester in treating these conditions, this traditional use suggests potential applications in these areas.

作用機序

Target of Action

Paederosidic acid methyl ester primarily targets the ATP-sensitive K+ channels . These channels play a crucial role in various physiological processes, including the regulation of insulin secretion, neuronal excitability, and vascular tone .

Mode of Action

Paederosidic acid methyl ester acts as an activator of the ATP-sensitive K+ channels . By binding to these channels, it influences their open-state probability, leading to an increased flow of K+ ions across the cell membrane .

Biochemical Pathways

The activation of ATP-sensitive K+ channels by Paederosidic acid methyl ester can lead to hyperpolarization of the cell membrane . This hyperpolarization can decrease neuronal excitability, which may contribute to the compound’s analgesic effects .

Pharmacokinetics

Such studies would provide valuable insights into the compound’s bioavailability, half-life, clearance rate, and potential interactions with other substances .

Result of Action

The activation of ATP-sensitive K+ channels by Paederosidic acid methyl ester results in significant central analgesic activity . It enhances the threshold of pain, potentially providing relief from various types of pain .

特性

IUPAC Name |

methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O12S/c1-27-16(25)8-6-28-17(31-18-15(24)14(23)13(22)10(4-20)30-18)11-7(3-9(21)12(8)11)5-29-19(26)32-2/h3,6,9-15,17-18,20-24H,4-5H2,1-2H3/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDNZIPLLDTLQK-DILZHRMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1C(C=C2COC(=O)SC)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@H](C=C2COC(=O)SC)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122413-01-8 | |

| Record name | Paederosidic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122413018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Paederosidic Acid Methyl Ester (PAME) and where is it found?

A1: Paederosidic Acid Methyl Ester (PAME) is an iridoid glucoside, a type of natural product often found in plants. It is isolated from Paederia scandens, a plant used in traditional Chinese medicine. []

Q2: What are the potential therapeutic benefits of PAME?

A2: Research suggests that PAME exhibits antinociceptive activity, meaning it may help relieve pain. [, ] Additionally, Paederia scandens extracts, in which PAME is a key component, have shown antidiarrheal activity. []

Q3: How does PAME exert its antidiarrheal effect?

A3: Studies indicate that PAME, along with other active components in the n-butanol fraction of Paederia scandens (PSNB), might regulate the PI3K/Akt/NF-κB signaling pathway, contributing to its antidiarrheal effect. [] Network pharmacology analysis further suggests that PAME may interact with targets like EGFR, AKT1, and PIK3CA, which are relevant to this pathway and involved in diarrhea. []

Q4: Are there other iridoid glycosides present in Paederia scandens along with PAME?

A4: Yes, Paederia scandens contains several iridoid glycosides in addition to PAME, including paederosidic acid, paederoside, asperuloside, and deacetyl asperuloside. These compounds have been identified in various studies investigating the plant's chemical constituents. [, , , , ]

Q5: Have there been any studies on the pharmacokinetics of PAME?

A5: Yes, a study investigated the pharmacokinetics of PAME and other iridoid glycosides from Paederia scandens extract in rats after intravenous and oral administration using LC-MS/MS analysis. The bioavailability of PAME was determined to be within the range of those investigated. []

Q6: What analytical techniques are used to identify and quantify PAME?

A6: Several analytical techniques have been employed to characterize and quantify PAME, including:

- HPLC-ESI-MS: This technique is used to separate, identify, and quantify PAME in plant extracts and biological samples. []

- LC-MS/MS: This highly sensitive and selective method allows for the simultaneous determination of PAME and other related iridoid glycosides in complex mixtures like plasma. []

- NMR Spectroscopy: Both 1D and 2D NMR spectroscopic data are crucial for elucidating the chemical structure of PAME and confirming its identity. []

Q7: Has the relationship between the structure of PAME and its activity been studied?

A7: While specific structure-activity relationship (SAR) studies focusing solely on PAME modifications and their impact on activity haven't been extensively reported in the provided abstracts, research indicates that PAME, paederosidic acid, paederoside, and 6′-O-E-feruloylmonotropein show favorable docking energies with EGFR, AKT1, and PIK3CA compared to other chemical constituents in the n-butanol fraction of Paederia scandens. [] This suggests that subtle structural differences within this class of compounds can impact their interaction with potential targets and potentially influence their biological activity. Further research focusing on PAME analogs and their SAR would provide a more comprehensive understanding of the structural features essential for its activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

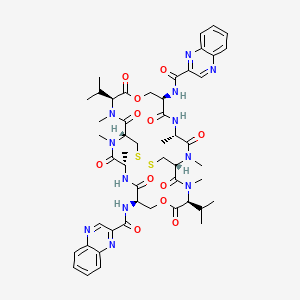

![[4-[(E)-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B1237191.png)

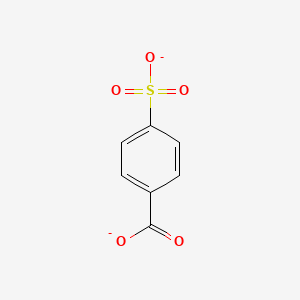

![N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1237193.png)

![methyl 2-[3-[(E)-[(2-quinolin-8-yloxyacetyl)hydrazinylidene]methyl]indol-1-yl]acetate](/img/structure/B1237194.png)

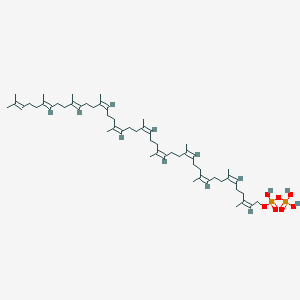

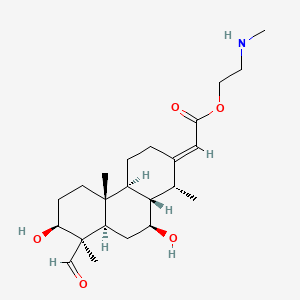

![[(2S)-1-[[(2S)-1-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-methylheptan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl] N-methyl-N-[2-[methyl(morpholine-4-carbonyl)amino]ethyl]carbamate;hydrochloride](/img/structure/B1237195.png)

![4-[2-(Allyloxy)vinyl]-1,2-dimethoxybenzene](/img/structure/B1237203.png)